molecular formula C13H20ClNO2 B554973 H-Phe-OtBu.HCl CAS No. 15100-75-1

H-Phe-OtBu.HCl

Cat. No.: B554973
CAS No.: 15100-75-1
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-MERQFXBCSA-N
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Description

H-Phe-OtBu.HCl, also known as tert-Butyl L-Phenylalaninate Hydrochloride, is a derivative of the amino acid phenylalanine. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. It is characterized by its white to off-white solid appearance and has a molecular weight of 257.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-OtBu.HCl typically involves the esterification of L-phenylalanine with tert-butanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Phe-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Phe-OtBu.HCl has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl L-Alaninate Hydrochloride: Similar in structure but derived from alanine instead of phenylalanine.

    tert-Butyl L-Valinate Hydrochloride: Derived from valine and used in similar applications.

    tert-Butyl L-Leucinate Hydrochloride: Derived from leucine and used in peptide synthesis

Uniqueness

H-Phe-OtBu.HCl is unique due to its phenylalanine moiety, which imparts specific chemical and biological properties. The presence of the aromatic phenyl group distinguishes it from other tert-butyl amino acid derivatives, making it particularly useful in the synthesis of peptides that require phenylalanine residues .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-75-1
Record name L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15100-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 3-phenyl-L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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